molecular formula C9H15NO B15308655 {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Cat. No.: B15308655
M. Wt: 153.22 g/mol
InChI Key: RQHHXFMCIRCQDB-UHFFFAOYSA-N
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Description

{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the amino and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the amino group to form secondary or tertiary amines.

    Substitution: Replacement of the hydroxyl or amino groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}ethanol: Similar structure with an ethanol group instead of methanol.

    {8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}propanol: Contains a propanol group, offering different chemical properties.

Uniqueness

{8-Aminotricyclo[3210,2,7]octan-1-yl}methanol is unique due to its specific tricyclic structure and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(8-amino-1-tricyclo[3.2.1.02,7]octanyl)methanol

InChI

InChI=1S/C9H15NO/c10-8-5-1-2-6-7(3-5)9(6,8)4-11/h5-8,11H,1-4,10H2

InChI Key

RQHHXFMCIRCQDB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)N)CO

Origin of Product

United States

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